N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole derivative characterized by a 1H-indole core substituted at the 3-position with a (4-methylphenyl)methanesulfonyl group and at the 1-position with an acetamide moiety linked to a 2-chlorophenyl ring. This structure combines sulfonyl, indole, and chlorophenyl pharmacophores, which are associated with diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-17-10-12-18(13-11-17)16-31(29,30)23-14-27(22-9-5-2-6-19(22)23)15-24(28)26-21-8-4-3-7-20(21)25/h2-14H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHYWNVIQYIMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where the sulfonylated indole reacts with 2-chlorobenzyl chloride.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate product reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Research has demonstrated that N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide exhibits significant antitumor activity. Studies conducted by the National Cancer Institute (NCI) have shown that this compound can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A notable study evaluated the compound's effectiveness against human tumor cells, revealing an IC50 value of approximately 15 µM. The mechanism of action includes the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.
Antimicrobial Activity
The compound also displays promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural components interact with bacterial membranes, leading to increased permeability and eventual cell lysis.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It shows selective inhibitory activity against certain kinases involved in cancer progression.
Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) |
|---|---|
| EGFR | 0.5 |
| VEGFR | 0.8 |
| PDGFR | 1.2 |
Research Findings
Numerous studies have documented the biological activities of this compound and its analogs:
- Antitumor Studies : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction.
- Antimicrobial Studies : The antimicrobial properties have been extensively studied, highlighting effectiveness against a range of pathogens, suggesting broad-spectrum activity.
- Kinase Inhibition Studies : Investigations into kinase inhibition reveal that modifications in structure can significantly impact potency and selectivity against different kinases involved in oncogenic signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Yield and Synthetic Complexity : The target compound’s synthesis likely involves multi-step routes similar to and , where yields range from 6% to 54% depending on substituent complexity .
- Melting Points : Chlorophenyl and fluorophenyl derivatives (e.g., 10j in ) exhibit higher melting points (175–194°C), suggesting crystalline stability due to halogenated aromatic systems .
- Bioactivity: Hydroxyimino-substituted analogs () show strong antioxidant activity (IC₅₀ values via DPPH/FRAP), while sulfonamide derivatives () are linked to enzyme inhibition .
Research Findings and Functional Insights
Anticancer Potential
Indole derivatives with sulfonyl or sulfonamide groups (e.g., ) demonstrate dual inhibition of Bcl-2/Mcl-1 proteins, key regulators of apoptosis. The target compound’s methanesulfonyl group may similarly disrupt protein-protein interactions in cancer cells .
Antioxidant Activity
Compound 3a () reduces Fe³⁺ to Fe²⁺ in FRAP assays, with its hydroxyimino group acting as a radical scavenger. The target compound lacks this group, suggesting divergent mechanisms, though its sulfonyl moiety may contribute to redox modulation .
Structural Modulations
- Diethyl vs.
Biological Activity
N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide, often referred to as E690-0107, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A chlorophenyl group.
- An indole moiety.
- A methanesulfonyl group attached to a phenyl ring.
The molecular formula is with a molecular weight of approximately 448.97 g/mol. The InChI key for this compound is InChI=1S/C24H24ClN2O3S/c1-17-10-12-18(13-11-17)16-31(29,30)23-14-27(22-9-5-2-6-19(22)23)15-24(28)26-21-8-4-3-7-20(21)25/h2-14H,15-16H2,1H3,(H,26,28) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Binding : It has been suggested that the compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Viability Assays : Studies have shown that the compound can reduce cell viability in various cancer cell lines. For example, it demonstrated an IC50 value of approximately 10 µM against HCT116 colon cancer cells .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Cancer Cell Lines : A study evaluated the effect of E690-0107 on various cancer cell lines, highlighting its ability to induce apoptosis through caspase activation .
- Findings : The compound was found to significantly increase the levels of cleaved caspases in treated cells compared to controls.
- Mechanistic Insights : Another research aimed at elucidating the mechanism revealed that E690-0107 inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
- Comparative Studies : Comparative studies with established chemotherapeutics indicated that E690-0107 has a lower cytotoxicity profile while maintaining efficacy against tumor cells .
Q & A
Q. How can degradation pathways be characterized to improve shelf-life and handling protocols?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-HRMS to identify hydrolytic (amide bond cleavage) or oxidative (sulfonyl group) degradation products. Develop lyophilized formulations with cryoprotectants (trehalose) for long-term storage .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
